molecular formula C12H11B B3371246 1-(Bromomethyl)-3-methylnaphthalene CAS No. 64977-27-1

1-(Bromomethyl)-3-methylnaphthalene

Cat. No. B3371246
CAS RN: 64977-27-1
M. Wt: 235.12 g/mol
InChI Key: DBYMEXPGFMXFRT-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-3-methylnaphthalene” is a chemical compound with the molecular formula C11H9Br . It is employed as an intermediate for organic synthesis and pharmaceutical .


Synthesis Analysis

The synthesis of brominated compounds like “1-(Bromomethyl)-3-methylnaphthalene” often involves bromination reactions . For instance, bromination of a pyrene solution in carbon tetrachloride (CCl4) using a bromine solution in carbon tetrachloride for 2 hours has been reported . The yield of the reaction can vary depending on reaction time and conditions .


Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-3-methylnaphthalene” consists of a naphthalene ring substituted with a bromomethyl group . The IUPAC Standard InChIKey for this compound is RZJGKPNCYQZFGR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The chemical reactions involving “1-(Bromomethyl)-3-methylnaphthalene” are likely to be influenced by its bromomethyl group. Brominated compounds are known to exhibit many reactions typical of aryl bromides . For example, the bromide can be displaced by cyanide to give the nitrile .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Bromomethyl)-3-methylnaphthalene” include a molecular weight of 221.093 g/mol . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Reactivity

Applications in Organic Synthesis

Compounds derived from 1-(Bromomethyl)-3-methylnaphthalene are used in organic synthesis. For instance, 1-naphthalyne intermediates generated from 3-Bromo-2-methoxy-6-methylnaphthalene react with various α-lithiated nitriles to afford rearranged 1-arylmethyl- or 1-hetarylmethyl-3-methoxynaphthalene-2-carbonitriles (Biehl et al., 1993). Another example is the benzannelated dihydropyrenes synthesized from 1,3-bis(bromomethyl)naphthalene and 1,3-bis(bromomethyl)-2-methylnaphthalene, which are useful for studying effects associated with aromaticity (Mitchell et al., 1982).

Utility in Fuel and Energy Research

1-(Bromomethyl)-3-methylnaphthalene derivatives are also significant in fuel and energy research. For instance, 1-Methylnaphthalene, a substituted diaromatic hydrocarbon, is studied for its ignition characteristics in internal combustion engines (Kukkadapu & Sung, 2017). This research contributes to the development of surrogate fuels for diesel.

Environmental and Health Impact Studies

Research on the environmental and health impacts of these compounds is crucial. For example, a study on the inhalation toxicity of 1-methylnaphthalene in rats provides insights into its effects on the respiratory system, which is important for understanding its potential risks (Kim et al., 2019).

Safety and Hazards

“1-(Bromomethyl)-3-methylnaphthalene” may cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

1-(bromomethyl)-3-methylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c1-9-6-10-4-2-3-5-12(10)11(7-9)8-13/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYMEXPGFMXFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C(=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215298
Record name 1-(Bromomethyl)-3-methyl-naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-3-methylnaphthalene

CAS RN

64977-27-1
Record name 1-(Bromomethyl)-3-methyl-naphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064977271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Bromomethyl)-3-methyl-naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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